Cas no 10290-61-6 (BZ-MET-OH)
BZ-MET-OH Chemical and Physical Properties
Names and Identifiers
-
- N-Benzoyl-L-methionine
- (S)-2-Benzamido-4-(methylthio)butanoic acid
- BENZOYL-L-METHIONINE,
- Bz-L-Met-OH
- Bz-Met-OH
- L-Methionine,N-benzoyl-
- AC1L40EX
- AC1Q5JSA
- AmbotzBAA0042
- benzoyl-D,L-methionine
- CTK4A1588
- DL-N-benzoylmethionine
- EINECS 233-646-9
- N-benzoyl-D,L-methionine
- N-benzoyl-methionine
- N-Benzoylmethionine
- SureCN1158033
- BZO-MET-OH
- BZ-METHIONINE
- BENZOYL-L-METHIONINE
- N-ALPHA-BENZOYL-L-METHIONINE
- Benzoyl-L-methionine≥ 99% (TLC)
- (S)-2-Benzoylamino-4-(methylthio)butanoic acid
- NS00023190
- N-alpha-BenZoyl-L-methionine (BZ-L-Met-OH)
- PPFRJEXUPZWQPI-JTQLQIEISA-N
- F10531
- (2S)-2-benzamido-4-methylsulfanylbutanoic acid
- AKOS010399025
- MFCD00066057
- AS-46796
- DTXSID80145564
- NSC 164655
- A896681
- CS-0321510
- SCHEMBL1158033
- 10290-61-6
- N-Benzoyl-L-methionin
- DTXCID7068055
- BZ-MET-OH
-
- MDL: MFCD00066057
- Inchi: 1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
- InChI Key: PPFRJEXUPZWQPI-JTQLQIEISA-N
- SMILES: S(C)CC[C@@H](C(=O)O)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 253.07735
- Monoisotopic Mass: 253.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.7A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.237
- Boiling Point: 529.7°Cat760mmHg
- Flash Point: 274.2°C
- Refractive Index: 1.577
- PSA: 66.4
- LogP: 2.01360
BZ-MET-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 224376-25g |
N-Benzoyl-L-methionine |
10290-61-6 | 95% | 25g |
£155.00 | 2022-02-28 | |
| Fluorochem | 224376-100g |
N-Benzoyl-L-methionine |
10290-61-6 | 95% | 100g |
£484.00 | 2022-02-28 | |
| Fluorochem | 224376-1g |
N-Benzoyl-L-methionine |
10290-61-6 | 95% | 1g |
£20.00 | 2022-02-28 | |
| Fluorochem | 224376-5g |
N-Benzoyl-L-methionine |
10290-61-6 | 95% | 5g |
£46.00 | 2022-02-28 | |
| Chemenu | CM194274-100g |
(S)-2-Benzamido-4-(methylthio)butanoic acid |
10290-61-6 | 95% | 100g |
$365 | 2021-06-09 | |
| TRC | B997613-250mg |
BZ-MET-OH |
10290-61-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997613-500mg |
BZ-MET-OH |
10290-61-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997613-2.5g |
BZ-MET-OH |
10290-61-6 | 2.5g |
$ 80.00 | 2022-06-06 | ||
| Ambeed | A380303-100g |
(S)-2-Benzamido-4-(methylthio)butanoic acid |
10290-61-6 | 95+% | 100g |
$335.0 | 2024-04-26 | |
| A2B Chem LLC | AD81142-1g |
Bz-met-oh |
10290-61-6 | 98%(HPLC) | 1g |
$30.00 | 2024-04-20 |
BZ-MET-OH Suppliers
BZ-MET-OH Related Literature
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1. Reactions of osmium tetraoxide with protein side chains and unsaturated lipidsAlastair J. Nielson,William P. Griffith J. Chem. Soc. Dalton Trans. 1979 1084
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Wenbing Li,Wentong Lu,Zhen Fan,Xianchun Zhu,Aisha Reed,Brandon Newton,Yazhou Zhang,Shavelle Courtney,Papireddy T. Tiyyagura,Roslyn R. Ratcliff,Shufang Li,Ebonie Butler,Hongtao Yu,Paresh C. Ray,Ruomei Gao J. Mater. Chem. 2012 22 12701
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3. Oxidation by persulphate. Part V. Silver-catalysed oxidation of secondary aliphatic amines and α-amino-acidsR. G. R. Bacon,W. J. W. Hanna,D. Stewart J. Chem. Soc. C 1966 1388
Additional information on BZ-MET-OH
Professional Introduction to N-Benzoyl-L-methionine (CAS No. 10290-61-6)
N-Benzoyl-L-methionine, a compound with the chemical identifier CAS No. 10290-61-6, is a derivative of the essential amino acid L-methionine. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile applications and structural properties. The introduction of a benzoyl group at the nitrogen position of methionine not only enhances its chemical stability but also opens up numerous possibilities for its use in synthetic biology, drug development, and biochemical research.
The benzoyl group, characterized by its aromatic ring structure, contributes to the overall hydrophobicity of N-Benzoyl-L-methionine, making it an excellent candidate for various biochemical interactions. This property is particularly useful in the design of peptide mimetics and protease inhibitors, where hydrophobic interactions play a crucial role in binding specificity and affinity. Recent studies have highlighted the compound's potential in modulating enzyme activity, particularly in cases where precise control over substrate binding is required.
In the realm of drug development, N-Benzoyl-L-methionine has been explored as a precursor for more complex molecules. Its ability to undergo further functionalization allows chemists to design novel compounds with tailored biological activities. For instance, researchers have utilized this compound in the synthesis of peptidomimetics that mimic the structure of biologically active peptides while exhibiting improved pharmacokinetic properties. Such advancements are crucial for developing drugs with enhanced efficacy and reduced side effects.
The structural integrity of N-Benzoyl-L-methionine also makes it a valuable tool in biochemical research. Its role as a substrate or inhibitor in enzymatic reactions has been studied extensively. One notable application is its use in studying methionine metabolism and its impact on cellular processes. By understanding how this compound interacts with metabolic pathways, scientists can gain insights into potential therapeutic targets for metabolic disorders.
Moreover, the compound's stability under various conditions makes it suitable for industrial applications. In pharmaceutical manufacturing, N-Benzoyl-L-methionine serves as an intermediate in the synthesis of more complex drugs. Its robust chemical profile ensures that it can withstand the rigorous conditions of industrial-scale production without degradation, making it a reliable choice for large-scale pharmaceutical processes.
Recent advancements in computational chemistry have further enhanced the understanding of N-Benzoyl-L-methionine's properties. Molecular modeling studies have revealed detailed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict the binding affinity and specificity of N-Benzoyl-L-methionine derivatives, accelerating the drug discovery process.
The compound's versatility extends to its role in peptide synthesis and modification. Researchers have leveraged N-Benzoyl-L-methionine to create modified peptides with enhanced stability and bioavailability. These modifications are particularly important for therapeutic peptides that require prolonged circulation times or resistance to enzymatic degradation. The benzoyl group acts as a protective moiety, ensuring that the peptide remains intact until it reaches its target site of action.
In conclusion, N-Benzoyl-L-methionine (CAS No. 10290-61-6) is a multifaceted compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural properties and functional versatility make it an invaluable tool in drug development, biochemical research, and industrial applications. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and therapeutic interventions is likely to grow even further.
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